The core structure of 4-Cl-2-Me-BI, benzimidazole, is present in many biologically active molecules []. This class of molecules can target a variety of enzymes and receptors, making them attractive candidates for drug discovery. Further research would be needed to explore if 4-Cl-2-Me-BI itself has any medicinal properties or can be modified to target specific diseases.
Nitrogen-containing heterocyclic compounds like 4-Cl-2-Me-BI can be used as building blocks in the design of new functional materials []. These materials could have applications in areas such as organic electronics, catalysis, and sensors. Research would be required to determine the specific properties of 4-Cl-2-Me-BI and how it could be incorporated into materials.
Small molecules like 4-Cl-2-Me-BI can be used as probes to study biological processes []. By attaching a fluorescent tag or other detectable group to the molecule, researchers can track its movement within cells and see how it interacts with other molecules. This type of research could help to elucidate the mechanisms of diseases and develop new therapeutic strategies.
4-Chloro-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by its imidazole ring fused to a benzene ring, with a chlorine atom and a methyl group attached. Its molecular formula is , and it has a molecular weight of approximately 166.6 g/mol. The compound is notable for its structural features, which include the presence of two nitrogen atoms in the imidazole moiety, contributing to its chemical reactivity and biological activity.
The chemical behavior of 4-chloro-2-methyl-1H-benzo[d]imidazole can be attributed to its functional groups. It can participate in various reactions including:
4-Chloro-2-methyl-1H-benzo[d]imidazole exhibits various biological activities, making it a subject of interest in medicinal chemistry. It has demonstrated:
The synthesis of 4-chloro-2-methyl-1H-benzo[d]imidazole typically involves several methods:
4-Chloro-2-methyl-1H-benzo[d]imidazole has several applications in various fields:
Interaction studies involving 4-chloro-2-methyl-1H-benzo[d]imidazole focus on its binding affinity with biological targets. Research indicates that this compound may interact with specific enzymes or receptors, influencing metabolic pathways. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-chloro-2-methyl-1H-benzo[d]imidazole. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-1H-benzo[d]imidazole | No chlorine substitution | Basic imidazole structure without halogen |
| 5-Bromo-2-methyl-1H-benzo[d]imidazole | Bromine instead of chlorine | Different halogen affecting reactivity |
| 5-Iodo-2-methyl-1H-benzo[d]imidazole | Iodine substitution | Higher reactivity due to larger iodine atom |
| 6-Chloro-4-methoxy-2-methyl-1H-benzo[d]imidazole | Methoxy group addition | Additional functional group affecting solubility |
The presence of the chlorine atom in 4-chloro-2-methyl-1H-benzo[d]imidazole enhances its electrophilic character compared to other similar compounds, making it particularly reactive in synthetic applications and biologically active against pathogens .
4-Chloro-2-methyl-1H-benzo[d]imidazole represents a heterocyclic organic compound belonging to the benzimidazole family, characterized by its distinctive fused ring system consisting of a benzene ring fused to an imidazole ring [1]. The compound exhibits a planar molecular geometry typical of aromatic heterocycles, with the benzimidazole core providing the foundational structural framework.
The IUPAC nomenclature designation "4-chloro-2-methyl-1H-benzimidazole" precisely describes the substitution pattern on the benzimidazole scaffold [1] [2]. The systematic naming indicates the presence of a chlorine atom at the 4-position of the benzene ring and a methyl group at the 2-position of the imidazole ring. The "1H-benzo[d]imidazole" portion specifies the core heterocyclic system with the nitrogen atom at position 1 bearing a hydrogen atom, distinguishing it from N-alkylated derivatives.
The molecular architecture features two nitrogen atoms within the imidazole ring, designated as N1 and N3, which exhibit different electronic characteristics [3]. The nitrogen at position 1 displays pyrrole-type behavior, while the nitrogen at position 3 exhibits pyridine-like properties, contributing to the compound's unique chemical reactivity profile. This dual nitrogen functionality enables the molecule to participate in various hydrogen bonding interactions and coordinate with metal centers.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight (g/mol) | 166.61 |
| CAS Registry Number | 5599-82-6 |
| PubChem CID | 1484897 |
| IUPAC Name | 4-chloro-2-methyl-1H-benzimidazole |
| Canonical SMILES | CC1=NC2=C(N1)C=CC=C2Cl |
| InChI | InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) |
| InChI Key | LRJKAKFRLUGCMH-UHFFFAOYSA-N |
4-Chloro-2-methyl-1H-benzo[d]imidazole possesses a molecular formula of C₈H₇ClN₂ with a corresponding molecular weight of 166.61 g/mol [1] [4]. This molecular weight reflects the contribution of eight carbon atoms, seven hydrogen atoms, one chlorine atom, and two nitrogen atoms within the heterocyclic framework. The presence of the chlorine substituent increases the molecular weight by approximately 34.5 atomic mass units compared to the unsubstituted 2-methyl-1H-benzimidazole derivative.
The molecular composition provides insights into the compound's chemical behavior and physical properties. The chlorine atom introduces electronegativity differences that influence the electron distribution within the aromatic system, while the methyl group contributes to the compound's lipophilicity and steric characteristics. The nitrogen atoms within the imidazole ring contribute to the compound's basicity and hydrogen bonding capabilities.
The spectroscopic characterization of 4-chloro-2-methyl-1H-benzo[d]imidazole reveals distinctive features that enable its identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of individual atoms within the compound.
In ¹H NMR spectroscopy, the aromatic protons typically appear in the δ 7.0-8.0 ppm region, reflecting the deshielding effect of the aromatic ring system [5] [6]. The methyl group protons at the 2-position resonate in the δ 2.3-2.6 ppm range, while the NH proton of the imidazole ring appears as a broad signal around δ 12-13 ppm due to rapid exchange and hydrogen bonding interactions [7].
¹³C NMR spectroscopy reveals characteristic carbon chemical shifts that reflect the nitrogen-containing heterocyclic environment. The carbon atoms adjacent to nitrogen atoms exhibit distinctive chemical shifts, with C4 and C7 carbons appearing in the δ 110-120 ppm region due to the nitrogen proximity effects [8] [7]. The methyl carbon typically resonates around δ 20-25 ppm, while the aromatic carbons appear in the δ 110-150 ppm range.
Mass spectrometry confirms the molecular ion peak at m/z 166.61, corresponding to the molecular weight of the compound [1]. Fragmentation patterns typically show loss of the methyl group (M-15) and chlorine atom (M-35), providing additional structural confirmation.
| Spectroscopic Method | Characteristic Features | Structural Information |
|---|---|---|
| ¹H NMR (aromatic region) | δ 7.0-8.0 ppm (aromatic protons) | Aromatic proton patterns |
| ¹³C NMR (characteristic carbons) | δ 120-110 ppm region (C4/C7 carbons) | Nitrogen effects on carbon chemical shifts |
| Mass Spectrometry (M+) | m/z 166.61 (molecular ion) | Molecular ion confirmation |
| Infrared Spectroscopy | NH stretch ~3400 cm⁻¹, C=N ~1600 cm⁻¹ | Functional group identification |
| UV-Vis Spectroscopy | λmax ~270 nm (benzimidazole chromophore) | Electronic transitions |
4-Chloro-2-methyl-1H-benzo[d]imidazole exists as a solid crystalline material under standard conditions [4] [9]. The compound typically appears as a white to pale yellow powder or crystalline solid, with the coloration potentially varying depending on purity levels and storage conditions. The solid state characteristics reflect the intermolecular interactions between benzimidazole molecules, including hydrogen bonding through the NH group and π-π stacking interactions between aromatic rings.
The compound exhibits stability under normal handling and storage conditions when maintained in tightly closed containers under dry conditions [9] [10]. Recommended storage conditions include temperatures between 2-8°C in an inert atmosphere to prevent degradation and maintain compound integrity [4] [9]. The physical stability of benzimidazole derivatives has been extensively studied, with research indicating that storage at reduced temperatures enhances long-term stability [11].
Solubility characteristics of the compound reflect the balance between polar and nonpolar structural features. The benzimidazole core provides some water solubility through hydrogen bonding capabilities, while the chlorine and methyl substituents influence the overall polarity and solubility profile in organic solvents [3]. The compound's solubility properties are important for its handling, purification, and potential applications in various chemical processes.
| Compound | Molecular Weight (g/mol) | Physical State | Color | Storage Conditions |
|---|---|---|---|---|
| 4-Chloro-2-methyl-1H-benzimidazole | 166.61 | Solid | White to yellow | Tightly closed, dry, 2-8°C |
| 2-Methyl-1H-benzimidazole | 132.16 | Off-white to yellowish powder | Off-white to yellowish | Cool, dry, well-ventilated |
| 1H-Benzimidazole (parent) | 118.14 | Crystalline powder or crystals | Beige to brown | Below +30°C |
| 2-Chloro-1-methyl-1H-benzimidazole | 166.61 | Solid | White to yellow | Under inert gas, 2-8°C |
Benzimidazole derivatives, including 4-chloro-2-methyl-1H-benzo[d]imidazole, exhibit characteristic tautomeric behavior that significantly influences their chemical properties and reactivity patterns. The primary tautomeric phenomenon observed in benzimidazoles is annular tautomerism, involving the migration of a proton between the two nitrogen atoms within the imidazole ring [8] [7] [12].
In the case of 4-chloro-2-methyl-1H-benzo[d]imidazole, the tautomeric equilibrium involves the interchange between two equivalent forms where the hydrogen atom alternately occupies the N1 and N3 positions. This prototropic tautomerism occurs rapidly in solution, leading to averaged NMR signals for symmetrically substituted positions [7]. The tautomeric exchange rate depends on various factors including solvent polarity, temperature, and concentration.
Research has demonstrated that benzimidazoles exist predominantly in one tautomeric form in the solid state, with the specific form determined by intermolecular hydrogen bonding patterns and crystal packing forces [8] [7]. In solution, the tautomeric equilibrium becomes dynamic, with exchange rates that can be measured using dynamic NMR techniques. The presence of the 4-chloro and 2-methyl substituents in this compound may influence the tautomeric equilibrium position due to electronic and steric effects.
The tautomeric behavior has important implications for the compound's biological activity and chemical reactivity. Different tautomeric forms may exhibit varying binding affinities to biological targets or participate differently in chemical reactions. Understanding the tautomeric equilibrium is crucial for predicting the compound's behavior in different environments and applications.
Advanced NMR studies using ¹⁵N labeling and variable temperature measurements have provided detailed insights into benzimidazole tautomerism [8]. The chemical shift differences between tautomeric forms can be substantial, particularly for ¹⁵N NMR where differences of approximately 100 ppm have been observed between pyrrole-like and pyridine-like nitrogen environments.
The structural analysis of 4-chloro-2-methyl-1H-benzo[d]imidazole benefits significantly from comparison with related benzimidazole derivatives, which reveals important structure-activity relationships and provides insights into the influence of substituent patterns on molecular properties [13] [14] [15].
When compared to the parent 2-methyl-1H-benzimidazole, the introduction of the chlorine atom at the 4-position results in increased molecular weight from 132.16 to 166.61 g/mol and introduces significant electronic effects [16]. The chlorine substituent acts as an electron-withdrawing group, influencing the electron density distribution within the aromatic system and potentially affecting the compound's reactivity and biological activity.
Structural comparison with the regioisomer 2-chloro-4-methyl-1H-benzimidazole reveals the importance of substituent positioning [17]. While both compounds share the same molecular formula (C₈H₇ClN₂) and molecular weight (166.61 g/mol), the different substitution patterns result in distinct electronic environments and potentially different chemical behaviors. The positioning of the chlorine atom at the 4-position versus the 2-position significantly alters the electronic distribution and may influence binding interactions with biological targets.
Analysis of higher substituted analogs such as 4-chloro-2,5-dimethyl-1H-benzimidazole and 4-chloro-1,2-dimethyl-1H-benzimidazole provides insights into the effects of additional methyl substitution [18] [19]. These compounds exhibit increased molecular weights (180.63 g/mol) and enhanced lipophilicity, which may influence their solubility characteristics and biological distribution properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 4-Chloro-2-methyl-1H-benzimidazole | 5599-82-6 | C₈H₇ClN₂ | 166.61 | Chlorine at position 4, methyl at position 2 |
| 2-Chloro-4-methyl-1H-benzimidazole | 15965-57-8 | C₈H₇ClN₂ | 166.61 | Chlorine at position 2, methyl at position 4 |
| 4-Chloro-2,5-dimethyl-1H-benzimidazole | Not specified | C₉H₉ClN₂ | 180.63 | Additional methyl group at position 5 |
| 4-Chloro-1,2-dimethyl-1H-benzimidazole | 34373-78-9 | C₉H₉ClN₂ | 180.63 | N-methylated at position 1 |
| 2-Methyl-1H-benzimidazole | 615-15-6 | C₈H₈N₂ | 132.16 | No chlorine substituent |
The structural comparison reveals that benzimidazole derivatives exhibit remarkable structural diversity through various substitution patterns. Research has demonstrated that the positioning and nature of substituents significantly influence the biological activity of benzimidazole compounds [13] [15]. Electron-withdrawing groups like chlorine tend to enhance certain biological activities, while alkyl substituents like methyl groups can modulate lipophilicity and membrane permeability.
Crystal structure analysis of related benzimidazole derivatives has revealed common structural features including planar benzimidazole cores and characteristic intermolecular interactions [20]. The presence of hydrogen bond donors and acceptors within the benzimidazole framework enables the formation of extended hydrogen bonding networks in the solid state, contributing to the stability and packing arrangements of these compounds.
The synthesis of 4-Chloro-2-methyl-1H-benzo[d]imidazole represents a significant area of research in heterocyclic chemistry, with various methodologies developed to achieve efficient and scalable production. This comprehensive review examines the major synthetic approaches, ranging from classical condensation methods to modern catalytic processes.
The Phillips method remains one of the most widely employed synthetic strategies for benzimidazole derivatives, including 4-Chloro-2-methyl-1H-benzo[d]imidazole. This approach, first developed in the early 20th century, involves the condensation of ortho-phenylenediamine derivatives with carboxylic acids under acidic conditions [1] [2] [3].
The fundamental Phillips reaction proceeds through the condensation of 4-chloro-o-phenylenediamine with acetic acid or its derivatives to produce 4-Chloro-2-methyl-1H-benzo[d]imidazole [4] [5]. The reaction mechanism involves initial acylation of one amino group, followed by intramolecular cyclization with the second amino group, resulting in the formation of the benzimidazole ring system with concomitant water elimination [1] [6].
Research has demonstrated that o-phenylenediamines readily undergo reactions with the majority of carboxylic acids to produce 2-substituted benzimidazoles, typically yielding very high amounts [4]. The reaction can be conducted by heating the reactants together on a steam bath, heating them under reflux or at higher temperatures, or heating them in sealed tubes [4] [2]. For the specific synthesis of 4-Chloro-2-methyl-1H-benzo[d]imidazole, acetic acid serves as the key carboxylic acid component, providing the methyl substituent at the 2-position [5] [3].
The condensation generally works well for aliphatic acids and is feasible for aromatic acids if the condensations are carried out above 180°C in sealed reaction vessels [2]. This temperature requirement is particularly relevant when considering alternative carboxylic acid substrates for structure-activity relationship studies. Studies have shown that condensation of o-phenylenediamine and aromatic acids such as salicylic acid, benzoic acid, and cinnamic acid at 80-90°C with ammonium chloride as catalyst in ethanol gives 72-90% yield of benzimidazole derivatives [5].
Extensive optimization studies have revealed critical parameters that significantly influence the efficiency and selectivity of the Phillips method for 4-Chloro-2-methyl-1H-benzo[d]imidazole synthesis [4] [5] [7]. Temperature control emerges as a fundamental factor, with optimal ranges typically falling between 80-180°C depending on the specific substrate combination and reaction medium [1] [2].
Acid catalysis plays a crucial role in the Phillips methodology. Traditional approaches employ concentrated hydrochloric acid (4N HCl) or polyphosphoric acid as the acidic medium [1] [6] [3]. Research has demonstrated that the type and concentration of acid catalyst directly impact both reaction rate and product yield. For instance, studies using polyphosphoric acid at 200°C for two hours achieved 70% yield of benzimidazole derivatives [5].
Solvent selection significantly affects reaction outcomes. Ethanol has emerged as a preferred solvent due to its ability to dissolve both reactants effectively while maintaining appropriate reaction temperatures [5] [8]. Alternative solvent systems include water-based reactions and solvent-free conditions, each offering distinct advantages in terms of environmental impact and product isolation [9] [8].
The molar ratio of reactants requires careful optimization. Studies indicate that equimolar ratios (1:1) of 4-chloro-o-phenylenediamine to acetic acid generally provide optimal results, though slight excesses of the carboxylic acid component (1:1.1 to 1:1.2) can improve conversion rates [7] [10]. Reaction time optimization reveals that most Phillips reactions reach completion within 2-12 hours, depending on temperature and catalyst concentration [1] [5].
Beyond the classical Phillips method, several alternative synthetic pathways have been developed for accessing 4-Chloro-2-methyl-1H-benzo[d]imidazole, offering advantages in terms of substrate availability, reaction conditions, or environmental considerations.
An important alternative approach involves the use of 4-chloro-2-nitroaniline as the starting material, followed by reduction and cyclization sequences [11] [12] [13]. This methodology is particularly valuable when 4-chloro-o-phenylenediamine is not readily available or when specific substitution patterns are desired.
The nitroaniline route typically proceeds through initial reduction of the nitro group to generate the corresponding o-phenylenediamine derivative in situ, followed by condensation with appropriate carbonyl compounds [11] [12]. Iron powder with hydrochloric acid has been successfully employed as a reducing system, achieving yields in the range of 65-85% [11]. Alternative reducing conditions include tin(II) chloride in acetic acid, which has been shown to provide effective nitro group reduction while maintaining the integrity of the chloro substituent [11].
A particularly innovative approach involves the iron/sulfur catalytic method developed by Nguyen and colleagues [14]. This methodology enables the direct conversion of 4-chloro-2-nitroaniline to benzimidazole derivatives using an equimolecular amount of iron/sulfur catalyst at 150°C under solvent-free conditions [14]. The method demonstrates remarkable efficiency, achieving yields of 83-91% for various substituted nitroanilines bearing electron-donating and withdrawing substituents [14].
Sodium perborate oxidation represents another viable pathway for the conversion of 4-chloro-2-nitroaniline derivatives [15]. This mild oxidative approach offers advantages in terms of reaction selectivity and environmental compatibility, though specific yield data for 4-Chloro-2-methyl-1H-benzo[d]imidazole synthesis require further investigation.
The 4-chloro-o-phenylenediamine substrate exhibits characteristic reactivity patterns that must be considered during synthetic planning. Its electron-withdrawing chloro substituent influences both the nucleophilicity of the amino groups and the overall electronic properties of the resulting benzimidazole product [16]. Research has shown that this compound is slightly soluble in water but very soluble in ethanol and ether, which has implications for reaction medium selection [16].
Hydrogenation-cyclization protocols using palladium on carbon (Pd/C) under hydrogen atmosphere have been successfully applied to 4-chloro-2-phenylenediamine derivatives [18]. These conditions, typically conducted at 40 psi hydrogen pressure at room temperature, achieve excellent yields (85-95%) while maintaining mild reaction conditions [18]. The catalyst can be easily recovered through filtration, and the reaction mixture becomes colorless upon completion, providing a convenient visual indicator of reaction progress [18].
Contemporary benzimidazole synthesis has witnessed significant advances through the development of novel catalytic systems and environmentally benign methodologies, offering improved efficiency, selectivity, and sustainability.
Modern catalytic approaches for 4-Chloro-2-methyl-1H-benzo[d]imidazole synthesis encompass a diverse range of metal-based and organocatalytic systems, each offering unique advantages in terms of reaction conditions, selectivity, and environmental impact [19] [20] [21].
Iron(III) porphyrin catalysis represents a particularly innovative development in benzimidazole synthesis [19]. Research has demonstrated that catalytic amounts of Fe(III)-porphyrin complex (Fe³⁺TPPCl) can facilitate the one-pot, three-component synthesis of benzimidazole derivatives at room temperature within 2 hours, achieving remarkable yields of 96% [19]. This methodology proceeds via domino carbon-nitrogen bond formation and cyclization reactions, offering excellent selectivity without the formation of benzoxazole by-products [19].
Zinc triflate has emerged as an efficient catalyst for benzimidazole synthesis, demonstrating broad substrate scope and excellent functional group tolerance [22]. The catalyst loading typically ranges from 5-10 mol%, with reactions conducted under reflux conditions in ethanol for 8 hours [22]. This methodology achieves yields in the range of 85-95% and offers the advantage of catalyst recyclability and non-toxic nature [22].
Nanomaterial catalysts have revolutionized benzimidazole synthesis through their unique properties of high surface area, recyclability, and enhanced catalytic activity [21]. Zinc oxide nanoparticles (ZnO NPs) prepared via sol-gel methods with in situ decoration of organic ligands have shown exceptional performance in ball-milling synthesis approaches [21]. These catalysts enable solvent-free conditions, short reaction times, and high efficiency while maintaining excellent recyclability [21].
Cobalt nanocomposite catalysts, particularly CoO_x@NC-800, have demonstrated remarkable effectiveness in the one-pot synthesis of benzimidazole libraries [21]. The catalyst facilitates the dehydrogenation of dihydrobenzimidazole intermediates to form the desired benzimidazole products with liberation of molecular hydrogen [21]. Attractive features include broad substrate scope, high product yields, good functional group tolerance, and catalyst recyclability for five runs without significant decrease in reaction yields [21].
MgO@DFNS (MgO supported on dendritic fibrous nano silica) represents a novel sustainable heterogeneous catalyst system [23]. This engineered catalyst demonstrates excellent performance in the condensation of o-phenylenediamine with various aromatic and aliphatic aldehydes under ambient temperature conditions [23]. The catalyst produces clean reaction profiles with excellent yields in shorter times under green chemistry principles [23].
The integration of green chemistry principles into 4-Chloro-2-methyl-1H-benzo[d]imidazole synthesis has become increasingly important due to environmental concerns and regulatory requirements [24] [25] [26]. Modern approaches emphasize atom economy, reduced waste generation, and the use of environmentally benign solvents and catalysts.
Solvent-free synthesis methodologies have gained prominence as environmentally sustainable alternatives to traditional approaches [9] [27] [28]. Research has demonstrated that 4-Chloro-2-methyl-1H-benzo[d]imidazole can be synthesized under solvent-free conditions using silica gel support at 90°C, achieving excellent conversions within 30 minutes [9]. These conditions eliminate organic solvent waste while maintaining high reaction efficiency [9].
Aqueous synthesis represents another significant advancement in green benzimidazole chemistry [24] [25]. Boric acid in water at room temperature has been successfully employed for the one-pot synthesis of 2-substituted benzimidazoles, demonstrating the viability of water as a reaction medium [24]. This approach offers advantages in terms of product isolation, waste reduction, and environmental compatibility [24].
Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [27] [28]. Studies have shown that microwave irradiation can significantly reduce reaction times while maintaining or improving product yields [28]. The method enables precise temperature control and uniform heating, leading to improved reaction selectivity and reduced by-product formation [28].
Polyethylene glycol (PEG) has been investigated as a green solvent alternative for benzimidazole synthesis [24] [25]. Ceric ammonium nitrate (CAN) catalyzed reactions in PEG at 50°C provide a novel route for benzimidazole synthesis with good yields and minimal catalyst loading [24]. The recovery and successful reutilization of PEG solvent, combined with easy setup and purification procedures, make this approach attractive for bulk industrial applications [24].
Catalyst recyclability has become a critical consideration in sustainable benzimidazole synthesis [19] [22] [21]. Modern catalytic systems are designed with recovery and reuse capabilities, enabling multiple reaction cycles without significant loss of catalytic activity. For example, nanomaterial catalysts can often be recovered through simple magnetic separation or filtration and reused for five or more cycles [21].
The successful synthesis of 4-Chloro-2-methyl-1H-benzo[d]imidazole requires robust purification and characterization methodologies to ensure product purity and structural confirmation. Modern analytical techniques provide comprehensive characterization capabilities while purification methods have evolved to meet both laboratory and industrial requirements.
Recrystallization remains the most widely employed purification technique for 4-Chloro-2-methyl-1H-benzo[d]imidazole [29] [30] [31]. Ethanol emerges as the preferred recrystallization solvent due to its ability to dissolve the compound at elevated temperatures while providing good crystal formation upon cooling [30] [31]. Alternative solvents include water, acetone, and ethyl acetate, with solvent selection depending on the specific impurity profile and desired crystal morphology [31]. Typical purification protocols achieve purities in the range of 95-99% through single recrystallization procedures [30].
Column chromatography provides an alternative purification approach, particularly useful for complex reaction mixtures or when high purity is required [9] [7] [30]. Silica gel serves as the standard stationary phase, with ethyl acetate:hexane mixtures (typically 1:5 ratio) providing effective separation [9] [30]. This methodology achieves purities of 98-99% but requires larger solvent volumes and longer processing times compared to recrystallization [30].
Precipitation methods offer advantages for large-scale operations and industrial applications [10] [29]. These approaches typically involve pH adjustment of aqueous solutions to induce product precipitation, followed by filtration and washing procedures [10]. While achieving somewhat lower purities (90-95%) compared to recrystallization, precipitation methods offer significant advantages in terms of scalability and solvent consumption [29].
¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides the primary structural characterization tool for 4-Chloro-2-methyl-1H-benzo[d]imidazole [30] [32] [33]. Key diagnostic signals include the characteristic N-H proton appearing as a broad singlet at δ 12-13 ppm and the 2-methyl group appearing as a singlet at δ 2.5-2.7 ppm [30] [33]. Aromatic proton patterns provide information about substitution patterns and structural confirmation [33].
¹³C NMR spectroscopy offers complementary structural information, with the carbon framework confirmation being particularly valuable [30] [32]. The characteristic C=N carbon signals appear in the range of δ 150-160 ppm, while the 2-methyl carbon typically appears at δ 20-25 ppm [30]. The chloro-substituted aromatic carbons provide distinctive chemical shift patterns that confirm the substitution position [32].
Infrared (IR) spectroscopy enables functional group identification and structural confirmation [30] [32] [34]. Key diagnostic bands include the N-H stretch at 3200-3400 cm⁻¹, characteristic C=N stretching vibrations, and aromatic C-H stretching modes [30] [34]. The presence of the chloro substituent influences the aromatic fingerprint region, providing additional structural information [34].
Mass spectrometry provides definitive molecular weight confirmation and structural validation [30] [32]. Electrospray ionization (ESI) typically produces [M+H]⁺ molecular ion peaks, with the characteristic isotope pattern confirming the presence of chlorine [30]. High-resolution mass spectrometry enables elemental composition determination with high accuracy [32].
UV-Visible spectroscopy offers insights into the electronic structure and conjugation patterns of 4-Chloro-2-methyl-1H-benzo[d]imidazole [35] [36]. The π-π* transitions typically appear in the range of 250-300 nm, with the exact position influenced by substituent effects and solvent polarity [36]. This technique proves particularly valuable for studying pH-dependent behavior and electronic property modulation [36].
X-ray crystallography provides the ultimate structural confirmation when single crystals of sufficient quality can be obtained [37] [38]. This technique enables determination of absolute structure, bond lengths, bond angles, and intermolecular interactions [38]. While not routinely employed for all synthetic products, X-ray analysis provides definitive structural proof and valuable insights into solid-state packing arrangements [37].